5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride
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Overview
Description
5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is a piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common methods include hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Techniques such as multicomponent reactions and annulation are employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often use halogenating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant properties.
Evodiamine: Exhibits antiproliferative effects.
Matrine: Known for its anticancer properties.
Uniqueness
5,5-Difluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific fluorine substitutions, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C6H14Cl2F2N2 |
---|---|
Molecular Weight |
223.09 g/mol |
IUPAC Name |
5,5-difluoro-1-methylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-5(9)2-6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H |
InChI Key |
WLHTYXNMNUEFOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC(C1)(F)F)N.Cl.Cl |
Origin of Product |
United States |
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